molecular formula C9H9BrO3 B101895 Methyl 4-bromo-3-methoxybenzoate CAS No. 17100-63-9

Methyl 4-bromo-3-methoxybenzoate

Cat. No. B101895
CAS RN: 17100-63-9
M. Wt: 245.07 g/mol
InChI Key: XLKDKHRGIJWOSN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methoxybenzoate is a chemical compound that is part of a broader class of substances known as methoxybenzoates. These compounds have been extensively studied due to their various applications in fields such as pharmaceuticals, cosmetics, and organic synthesis. The methoxy and bromo substituents on the benzene ring influence the chemical and physical properties of these compounds, making them interesting subjects for research.

Synthesis Analysis

The synthesis of methyl 4-bromo-3-methoxybenzoate involves multiple steps, starting from simpler brominated compounds. For instance, a related compound, methyl 4-bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, achieving a high purity of 99.8% . Another related synthesis involved the condensation of methyl 4-bromobenzoate with iso-vanilline, with the optimization of reaction conditions such as catalysts and condensing agents .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-bromo-3-methoxybenzoate has been determined using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Additionally, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid was analyzed, showing dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions .

Chemical Reactions Analysis

Methyl 4-bromo-3-methoxybenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, a structurally related compound, reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . The bromination, nitration, and other substitution reactions of 4-methoxybenzo[b]thiophen and its derivatives have also been investigated, demonstrating the reactivity of the methoxy and bromo substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoates, including methyl 4-bromo-3-methoxybenzoate, are influenced by their molecular structure. Thermochemical studies have been conducted to determine properties such as combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase . Quantum chemical calculations have been used to analyze molecular structures, vibrational frequencies, and other properties, providing insights into the behavior of these molecules [3, 10].

Scientific Research Applications

  • Pharmacokinetics and Medicinal Chemistry

    • Methyl 4-bromo-3-methoxybenzoate is used in the field of pharmacokinetics and medicinal chemistry .
    • It’s often used in the synthesis of various pharmaceutical compounds due to its lipophilicity and druglikeness .
  • Synthesis of Gefitinib

    • Methyl 4-bromo-3-methoxybenzoate is used in the synthesis of Gefitinib .
    • Gefitinib is a drug used in the treatment of certain breast, lung and other cancers .
    • The crude product was crystallized from ethyl acetate to afford compound 7 (76.5 g, 78% yield, 99.6% HPLC purity) .
    • The results of this synthesis include the successful production of Gefitinib, which has shown efficacy in the treatment of certain cancers .
  • Preparation of 4-bromo-3-vinylbenzoic acid and 4-bromo-3-(methylphenyl)methanol

    • Methyl 4-bromo-3-methoxybenzoate is used in the preparation of 4-bromo-3-vinylbenzoic acid and 4-bromo-3-(methylphenyl)methanol .
    • These compounds are often used as intermediates in the synthesis of various other organic compounds .
    • The outcomes of using this compound in synthesis can include a variety of organic compounds with varying properties .
  • Preparation of methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate

    • Methyl 4-bromo-3-methoxybenzoate is also used in the preparation of methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate .
    • This compound is often used as an intermediate in the synthesis of various other organic compounds .
    • The outcomes of using this compound in synthesis can include a variety of organic compounds with varying properties .
  • Preparation of Selective Inhibitors

    • Methyl 4-BroMo-3-hydroxybenzoate, a similar compound to Methyl 4-bromo-3-methoxybenzoate, is used in the preparation of selective inhibitors .
    • Selective inhibitors are often used in biological research and drug development .
    • The outcomes of using this compound in synthesis can include a variety of selective inhibitors with varying degrees of efficacy .
  • Preparation of 4-(bromomethyl)-3-methoxybenzoate

    • Methyl 4-(bromomethyl)-3-methoxybenzoate is a similar compound to Methyl 4-bromo-3-methoxybenzoate .
    • This compound is often used as an intermediate in the synthesis of various other organic compounds .
    • The outcomes of using this compound in synthesis can include a variety of organic compounds with varying properties .
  • Preparation of 3-bromo-4-methoxybenzoate

    • Methyl 3-bromo-4-methoxybenzoate is another similar compound to Methyl 4-bromo-3-methoxybenzoate .
    • This compound is often used as an intermediate in the synthesis of various other organic compounds .
    • The outcomes of using this compound in synthesis can include a variety of organic compounds with varying properties .

Safety And Hazards

“Methyl 4-bromo-3-methoxybenzoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 4-bromo-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDKHRGIJWOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561758
Record name Methyl 4-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-methoxybenzoate

CAS RN

17100-63-9
Record name Methyl 4-bromo-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-methoxybenzoate
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Synthesis routes and methods I

Procedure details

A solution of methyl 4-bromo-3-hydroxybenzoate of Step A (27 mmol), potassium carbonate (33 mmol), and dimethyl sulfate (32 mmol) in acetone (40 mL) was stirred at reflux temperature under nitrogen atmosphere for three hours. The mixture was cooled and 5 mL of water was added. The acetone was evaporated and 30 mL of water was added. The product was extracted into dichloromethane. The organic solution was dried over anhydrous magnesium sulfate, filtered and evaporated to give the title compound (6.5 g, 99%) as a hard, white crystalline solid.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 4-bromo-3-hydroxybenzoate (10.0 g) in DMF (50 mL) was added potassium carbonate (17.9 g) and iodomethane (9.2 mg). The mixture was stirred at room temperature for 2 h. Ethyl acetate was added and the mixture was washed with water. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum to give 10 g of the title compound, that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-hydroxybenzoic acid (14.480 mmol, 2.600 g) in acetone (180 mL), potassium carbonate (62.988 mmol, 8.710 g) and dimethylsulfate (31.422 mmol, 2.970 mL) were added. The reaction was stirred at RT for 30 minutes and evaporated to dryness. The residue was then diluted with water and extracted with ethyl acetate. The collected organic layer was washed with water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure. 4-Bromo-3-methoxy-benzoic acid methyl ester was isolated by chromatography on silica gel eluting with cyclohexane containing from 0% to 20% ethyl acetate. Yield: 47%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-bromo-3-hydroxybenzoic acid of Step A (27 mmol), potassium carbonate (33 mmol) and dimethyl sulfate (32 mmol), in acetone (40 mL) was stirred at reflux temperature under nitrogen atmosphere for three hours. The mixture was cooled and 5 mL of water was added. The acetone was evaporated and 30 mL of water was added. The product was extracted into dichloromethane. The organic solution was dried over anhydrous magnesium sulfate, and evaporated to provide the title compound (6.5 g; 99%) as a hard, white, crystalline solid.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
27
Citations
T KAMETANI, H IIDA, M SHINBO… - Chemical and …, 1968 - jstage.jst.go.jp
The purpose of the present investigation was to study the cyclization of the diamide (XIV) in order to obtain the corresponding dihydroisoquinoline derivative (XV) and its dimethiodide (…
Number of citations: 5 www.jstage.jst.go.jp
MV Gaikwad, RD Kamble, SV Hese, SN Kadam… - 2021 - researchgate.net
… , easy and total synthesis of Murrayanine (1), Mukonine (2), carbazole alkaloids were elaborated, based on a regioselective buchwald coupling of methyl 4-bromo-3-methoxybenzoate …
Number of citations: 2 www.researchgate.net
S Bugge, AF Buene, N Jurisch-Yaksi, IU Moen… - European Journal of …, 2016 - Elsevier
… Methyl 4-bromo-3-methoxybenzoate was prepared as described in Section 4.5, starting with 4… The procedure yielded 808 mg (3.30 mmol, 90%) of methyl 4-bromo-3-methoxybenzoate a …
Number of citations: 42 www.sciencedirect.com
DO Kim, J Park, GR Ahn, HJ Jeon, JS Kim… - Inorganica Chimica …, 2011 - Elsevier
… -2-methoxyphenyl)benzene was synthesized by slowly adding 1.7 g of benzene-1,4-diboronic acid, purchased from Sigma–Aldrich, 5 g of methyl 4-bromo-3-methoxybenzoate, …
Number of citations: 19 www.sciencedirect.com
T Xu, M He, L Fan, P Zhou, Z Jiang, Y He - Dalton Transactions, 2021 - pubs.rsc.org
… H 3 L2: The synthetic method for H 3 L2 is similar to that of H 3 L1 except that methyl 4-bromo-3-nitrobenzoate was used in place of methyl 4-bromo-3-methoxybenzoate. The overall …
Number of citations: 9 pubs.rsc.org
M Di Stefano, S Masoni, G Bononi, G Poli… - European Journal of …, 2023 - Elsevier
The degradation of the endocannabinoid 2-arachidonoylglycerol is mediated by the enzyme monoacylglycerol lipase (MAGL), thus generating arachidonic acid, the precursor of …
Number of citations: 0 www.sciencedirect.com
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) receptor agonists have shown promise as therapeutic agents for multiple sclerosis (MS) due to their regulatory roles within the immune, central …
JE Choby, LA Mike, AA Mashruwala, BF Dutter… - Cell chemical …, 2016 - cell.com
… To a stirred solution of 2.08 g (8.49 mmol, 1.0 eq) methyl-4-bromo-3methoxybenzoate in 25 mL of triethylamine was added 455 mg (0.394 mmol, 0.046 eq) palladium …
Number of citations: 34 www.cell.com
B Sun, L Li, Q Hu, F Xie, H Zheng, H Niu, H Yuan… - European Journal of …, 2016 - Elsevier
A series of novel macrocyclic bisbibenzyl analogues was designed, synthesized, and evaluated for their antiproliferative activity inávitro. All of the compounds were tested in five …
Number of citations: 11 www.sciencedirect.com
R Naik, H Valentine, A Hall, WB Mathews… - European journal of …, 2017 - Elsevier
… The Suzuki cross-coupling reaction between methyl 4-bromo-3-methoxybenzoate 9 and tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 4 led to the …
Number of citations: 7 www.sciencedirect.com

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